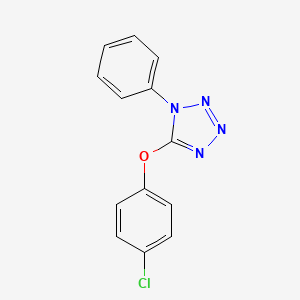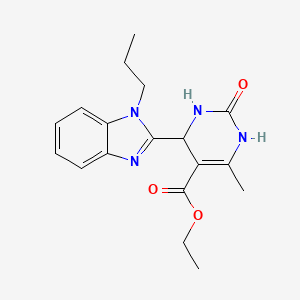![molecular formula C15H25N2O4P B11490454 Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11490454.png)
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a substituted carbamoyl amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted phosphonates with various functional groups.
科学的研究の応用
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site.
類似化合物との比較
- Diethyl (4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-2-pentanyl)phosphonate
- Diethyl {4-[(4-bromo-2-cyanophenyl)(methyl)carbamoyl]phenyl}phosphonate
Comparison: Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H25N2O4P |
|---|---|
分子量 |
328.34 g/mol |
IUPAC名 |
1-(2-diethoxyphosphorylpropan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H25N2O4P/c1-6-20-22(19,21-7-2)15(4,5)17-14(18)16-13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3,(H2,16,17,18) |
InChIキー |
JIZCBDGLGJFGSK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C)(C)NC(=O)NC1=CC=C(C=C1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)


![N-(2-hydroxy-2-phenylethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490421.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)


![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)

